(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Description
This compound is a chiral nitrile derivative featuring a 2,5-difluorophenyl group, a hydroxylated stereocenter, and a 1,2,4-triazole moiety. Its stereochemical configuration (2S,3R) is critical for biological activity, as seen in antifungal agents targeting cytochrome P450 enzymes . Synthetic routes report yields up to 91% using stereoselective methods, such as enantiomeric resolution with chiral acids (e.g., (+)-(1S)-camphor-10-sulfonic acid) .
Properties
IUPAC Name |
(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUFNUKZJVPBI-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129526 | |
| Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241479-74-3 | |
| Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Butanenitrile Backbone
The synthesis begins with a ketone or alcohol precursor, such as 2-methyl-3-oxobutanenitrile. A stereoselective reduction using catalysts like (R)-CBS (Corey-Bakshi-Shibata) yields the (2S,3R)-diol intermediate. For example:
Key Conditions :
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Temperature: −78°C to 0°C
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Solvent: Tetrahydrofuran (THF)
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Yield: 75–85% enantiomeric excess (ee)
Introduction of the Difluorophenyl Group
The difluorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. A boronated 2,5-difluorophenyl reagent reacts with the hydroxy-protected intermediate:
Protective Groups :
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Silyl Ethers : tert-Butyldimethylsilyl (TBS) for hydroxy protection.
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Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1).
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Yield : 60–70% after deprotection.
Triazole Ring Installation
The 1,2,4-triazole ring is formed via Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. Alternatively, nucleophilic substitution replaces a leaving group (e.g., bromide) with triazole:
Optimized Conditions :
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Base: Sodium hydride (NaH)
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Solvent: Dimethylformamide (DMF) at 80°C
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Reaction Time: 12–16 hours
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance efficiency, flow chemistry minimizes reaction times and improves heat management:
| Step | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Ketone Reduction | Microfluidic | 5 min | −20°C |
| Suzuki Coupling | Packed Bed | 30 min | 100°C |
| Triazole Substitution | Tubular | 2 h | 80°C |
Advantages :
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95% conversion rate for triazole step.
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Reduced solvent waste compared to batch processes.
Crystallization and Purification
Final purification employs gradient recrystallization from ethanol/water (4:1), yielding >99% purity by HPLC:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Enantiomeric Excess | ≥98% ee |
| Residual Solvents | <50 ppm (ICH Guidelines) |
Analytical Validation
Structural Confirmation
Stereochemical Integrity
Chiral stationary phase HPLC (CSP-HPLC) using a Chiralpak IC column confirms the (2S,3R) configuration:
| Mobile Phase | Retention Time (min) | Peak Ratio |
|---|---|---|
| Hexane/Isopropanol (90:10) | 12.3 (S,R) / 14.7 (R,S) | 98:2 |
Challenges and Optimization
Stereochemical Drift
Early routes suffered from epimerization at C3 during triazole installation. Mitigation strategies include:
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Low-temperature reactions (<40°C).
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Proton-sponge additives to neutralize HBr byproducts.
Byproduct Formation
The thioamide derivative (CAS: 368421-58-3) forms if sulfur contaminants are present during nitrile synthesis. Rigorous solvent drying eliminates this side product.
| Hazard | Control Measure |
|---|---|
| Hydride Reagents (BH₃) | Schlenk line handling under nitrogen atmosphere |
| Palladium Waste | Recovery via ion-exchange resins |
| Fluorinated Intermediates | Scrubbing systems for HF mitigation |
Emerging Methodologies
Biocatalytic Hydroxylation
Recent advances utilize engineered cytochrome P450 enzymes for stereospecific hydroxylation:
Benefits :
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99% ee without chiral auxiliaries.
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Aqueous reaction media reduce organic solvent use.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the Butanenitrile Backbone : Initial reactions include alkylation and nitrile formation.
- Introduction of the Difluorophenyl Group : This is achieved through nucleophilic aromatic substitution.
- Hydroxylation : The hydroxy group is introduced using reagents like osmium tetroxide.
- Triazole Ring Formation : Final steps involve cyclization to form the triazole ring.
Chemistry
In chemical research, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile serves as a building block for synthesizing more complex molecules. Its structure allows exploration of new reaction mechanisms and development of novel synthetic methodologies .
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The triazole ring and difluorophenyl group are known to interact with various biological targets. Research indicates that it may influence enzyme activity through metal ion binding and can penetrate cell membranes due to its lipophilicity .
Medicinal Applications
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The presence of the triazole ring is particularly noteworthy due to its association with antifungal and antibacterial activities. Studies have shown efficacy against various pathogens, making it a candidate for drug development .
Case Studies
- Antifungal Activity : Research has demonstrated that compounds with similar structures exhibit significant antifungal properties against strains like Candida albicans. The mechanism involves inhibiting fungal cell wall synthesis.
- Antibacterial Properties : Clinical studies have suggested that derivatives can inhibit bacterial growth in vitro, potentially leading to new treatments for resistant infections.
Industrial Applications
In the industrial sector, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties and stability .
Mechanism of Action
The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound is compared to three analogs (Table 1):
Structural Insights :
- Nitrile vs. Amide : The nitrile group in the target compound may confer greater metabolic stability compared to the amide analog, which is prone to hydrolysis .
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound vs.
- Stereochemistry : The (2S,3R) configuration is distinct from (2R,3R) in the amide analog, which could influence enantioselective interactions .
Structural Similarity Analysis
- Tanimoto Coefficient : The target compound and its amide analog share a Tanimoto coefficient >0.85 due to overlapping triazole and difluorophenyl motifs .
- Graph-Based Comparison : Subgraph matching identifies a common backbone of hydroxy-methyl-butanenitrile, but diverges at functional groups (nitrile vs. amide) .
Research Implications
- Pharmacological Potential: The nitrile group’s electrophilicity suggests utility as a mechanism-based inhibitor, while the amide analog may serve as a prodrug .
- Optimization Strategies : Introducing methanesulfonate groups (as in the analog from ) could enhance solubility without compromising stereochemical integrity .
Biological Activity
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.
- Molecular Formula : C13H12F2N4O
- Molecular Weight : 278.26 g/mol
- CAS Number : 241479-74-3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available precursors that undergo various transformations including nucleophilic substitutions and cyclizations.
- Methodology : A notable method includes the use of triazole derivatives which are synthesized through azole formation reactions followed by functional group modifications.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antiproliferative Activity
Studies indicate that compounds containing the triazole moiety often show significant antiproliferative effects against cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549) cells.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation.
The biological activity is primarily attributed to:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways leading to cancer cell death.
Case Studies
Several studies have focused on the efficacy of this compound:
Q & A
Q. Factors influencing outcomes :
- Catalyst choice : Chiral acids (e.g., camphorsulfonic acid) enhance stereocontrol.
- Solvent polarity : Polar solvents (e.g., THF) favor nucleophilic attack in epoxide ring-opening.
- Temperature : Higher temperatures (e.g., 130°C in Method C) accelerate reactions but may reduce selectivity.
Q. Table 1. Synthesis Comparison
| Method | Catalyst/Solvent | Temp. | Yield | de/e.e. |
|---|---|---|---|---|
| A | Camphorsulfonic acid, MeOH/MTBE/toluene | 60°C | 84.7% | >99.2% de |
| B | LiH, THF | Reflux | 83% | >99.1% e.e. |
| C | MgO, o-xylene | 130°C | 91% | N/A |
Basic: Which analytical techniques confirm stereochemistry and purity?
Answer:
- Chiral HPLC : Resolves enantiomers and quantifies e.e. (>99.1% reported in Method B) .
- NMR Spectroscopy : H-NMR signals (e.g., J = 7.3 Hz for methyl groups) confirm stereochemistry .
- LC-MS : Validates molecular weight (m/z 279 [M+H]) and detects impurities .
Advanced: How can researchers resolve contradictions in diastereomeric ratios using different catalysts?
Answer:
Discrepancies arise from divergent catalytic mechanisms:
- Camphorsulfonic acid (Method A) induces kinetic resolution via hydrogen-bonding, favoring one diastereomer.
- LiH (Method B) operates through nucleophilic epoxide opening, with steric effects dictating selectivity.
Recommendation : Perform mechanistic studies (e.g., DFT calculations) to map transition states and optimize catalyst-substrate interactions .
Advanced: What strategies optimize enantiomeric excess, and what are their limitations?
Answer:
- Dynamic kinetic resolution : Use chiral catalysts under reversible conditions (e.g., camphorsulfonic acid in Method A).
- Limitations : Scalability issues due to expensive catalysts; side reactions (e.g., epimerization) at high temps.
- Alternative : Enzymatic resolution (not reported but viable for similar triazole derivatives) .
Basic: What are common byproducts, and how are they mitigated?
Answer:
- Byproducts : Epoxide dimers or unreacted intermediates from incomplete ring-opening.
- Mitigation :
Advanced: How do triazole substituents affect stability and reactivity?
Answer:
- Electron-withdrawing groups (e.g., fluorine in 2,5-difluorophenyl) increase electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions .
- Hydrogen-bonding : The hydroxy group stabilizes transition states, as seen in Method A’s high de .
Basic: What safety precautions are required for synthesis?
Answer:
- LiH handling : Use inert atmosphere (N) due to moisture sensitivity and flammability .
- Solvents : Ventilate MTBE (tert-butyl methyl ether) to avoid inhalation risks.
Advanced: How to design kinetic studies for epoxide ring-opening?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
